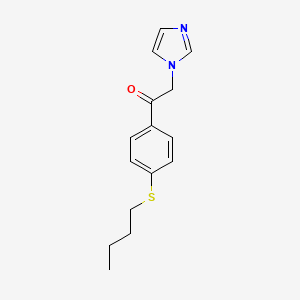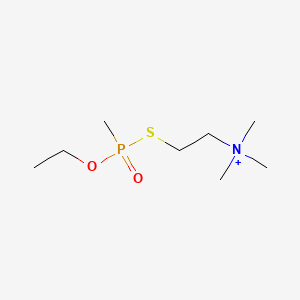
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate is a chemical compound with the molecular formula C8H21NO2PS. This compound is known for its unique structure, which includes a mercaptoethyl group, a trimethylammonium group, and an S-ester linkage with O-ethylmethylphosphonothioate. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate typically involves the reaction of (2-mercaptoethyl)trimethylammonium with O-ethylmethylphosphonothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound .
化学反应分析
Types of Reactions
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the phosphonothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
作用机制
The mechanism of action of (2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. It can also interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways .
相似化合物的比较
Similar Compounds
- (2-Mercaptoethyl)trimethylammonium chloride
- O-ethylmethylphosphonothioate
- (2-Mercaptoethyl)dimethylammonium S-ester with O-ethylmethylphosphonothioate
Uniqueness
(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research .
属性
CAS 编号 |
56217-67-5 |
|---|---|
分子式 |
C8H21NO2PS+ |
分子量 |
226.30 g/mol |
IUPAC 名称 |
2-[ethoxy(methyl)phosphoryl]sulfanylethyl-trimethylazanium |
InChI |
InChI=1S/C8H21NO2PS/c1-6-11-12(5,10)13-8-7-9(2,3)4/h6-8H2,1-5H3/q+1 |
InChI 键 |
MGISCEYZGHROKJ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C)SCC[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


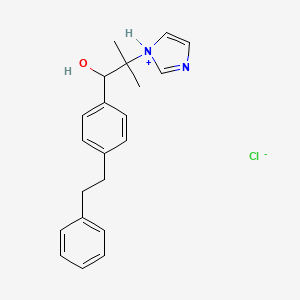
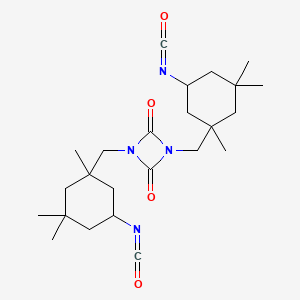
![4-[2-(2-Methyl-5-nitro-2H-1,3-benzodioxol-2-yl)ethyl]morpholine--hydrogen chloride (1/1)](/img/structure/B13761082.png)
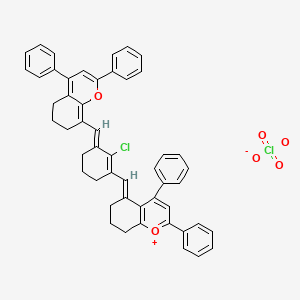
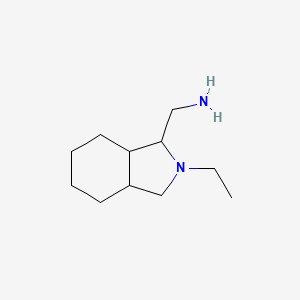
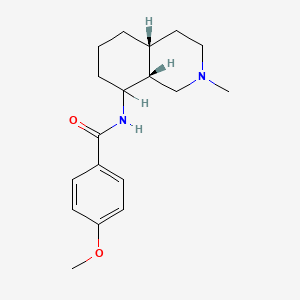
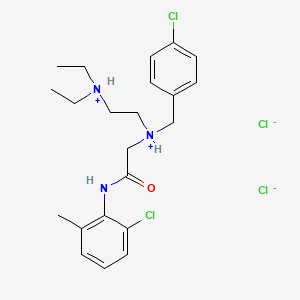
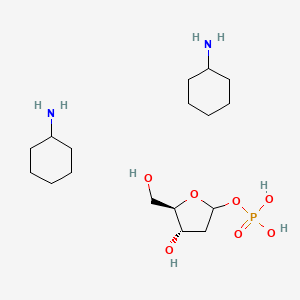
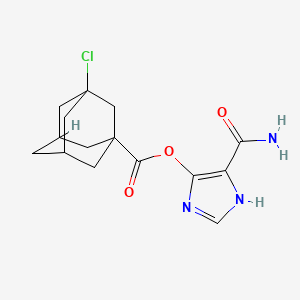
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
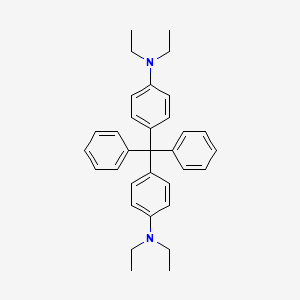
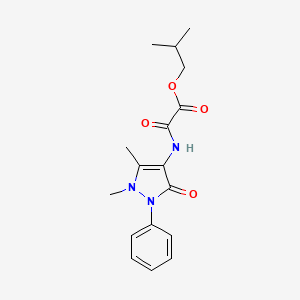
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
